![molecular formula C17H18O B1360519 4'-Methyl-3-(4-methylphenyl)propiophenone CAS No. 20615-46-7](/img/structure/B1360519.png)
4'-Methyl-3-(4-methylphenyl)propiophenone
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Overview
Description
4’-Methylpropiophenone is an aromatic ketone that is propiophenone bearing a methyl group at C-4 . It is a chemical reagent used in electrocarboxylation reactions . It is also a starting material in the synthesis of 4-methylmethcathinone (mephedrone) .
Synthesis Analysis
4’-Methylpropiophenone can be synthesized through various methods. One common approach involves the reaction of propiophenone with methylmagnesium bromide or methyl lithium in the presence of a catalyst . Another synthesis method involves the reaction of sodium p-tolylsulfinate with Pd (O2CCF3)2, ligand, H2O, THF, and MeCN .Molecular Structure Analysis
The molecular formula of 4’-Methylpropiophenone is C10H12O . Structurally, it consists of a propiophenone backbone with a methyl group attached to the fourth carbon of the phenyl ring .Chemical Reactions Analysis
4’-Methylpropiophenone is used for electrocarboxylation reactions . It is an intermediate of the drug Naomanin and can be used as an organic synthesis intermediate and a pharmaceutical intermediate .Physical And Chemical Properties Analysis
4’-Methylpropiophenone has a refractive index of 1.528 (lit.), a boiling point of 238-239 °C (lit.), and a density of 0.993 g/mL at 25 °C (lit.) . The molecule contains a polar carbonyl (C=O) bond and a nonpolar benzene ring, making it soluble in both non-polar and polar solvents .Scientific Research Applications
Synthesis of CRAC Channel Inhibitors
This compound serves as a building block in synthesizing N-(4-Chlorophenyl)-N′-[1-(4-methylphenyl)propyl]urea , which is a potential inhibitor of CRAC (Calcium Release-Activated Calcium) channels. These channels are significant in various physiological processes, and their inhibitors can be crucial in researching and treating diseases related to calcium dysregulation .
Catalyst for Cyclic Carbonates Synthesis
It is used to synthesize mono and trinuclear cobaloxime/organocobaloxime complexes. These complexes act as efficient catalysts for producing cyclic carbonates, which have applications in industrial processes and materials science due to their utility as green solvents and intermediates in organic synthesis .
Organic Synthesis Precursor
As an organic aromatic ketone, 4’-Methylpropiophenone is a fundamental precursor in organic synthesis. Its reactive ketone group allows for the synthesis of complex molecules, making it valuable for creating various pharmaceuticals and research compounds .
Pharmaceutical Intermediate
This compound is utilized as an intermediate in pharmaceutical manufacturing. Its chemical structure is conducive to modifications that lead to the development of new medicinal drugs .
Electrocarboxylation Reactions
4’-Methylpropiophenone: is involved in electrocarboxylation reactions. These reactions are part of organic synthesis methods used to introduce carboxyl groups into molecules, which is a critical step in synthesizing many types of organic compounds .
Mechanism of Action
Target of Action
It has been reported to be used in the synthesis of pharmaceutical compounds such as tolperisone and other muscle relaxants . It’s also a starting material in the synthesis of 4-methylmethcathinone (mephedrone) .
Mode of Action
It is known to be used in electrocarboxylation reactions . Electrocarboxylation is a type of organic reaction where a carboxyl group is introduced into a substrate molecule by an electrochemical process.
Biochemical Pathways
It is used as a building block to synthesize various compounds, which may affect different biochemical pathways .
Pharmacokinetics
It is soluble in both non-polar and polar solvents , which could potentially influence its absorption and distribution in the body.
Result of Action
It is used as an intermediate in the synthesis of pharmaceutical compounds, suggesting that it may have indirect effects on cellular function .
Action Environment
The action of 4’-Methyl-3-(4-methylphenyl)propiophenone can be influenced by environmental factors. For instance, its solubility in different solvents suggests that it may behave differently in various biological environments . Furthermore, its storage temperature is recommended to be at room temperature in an inert atmosphere , indicating that it may be sensitive to changes in temperature and atmospheric conditions.
Safety and Hazards
properties
IUPAC Name |
1,3-bis(4-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-13-3-7-15(8-4-13)9-12-17(18)16-10-5-14(2)6-11-16/h3-8,10-11H,9,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYISYRTPBXJFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644109 |
Source
|
Record name | 1,3-Bis(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20615-46-7 |
Source
|
Record name | 1,3-Bis(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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